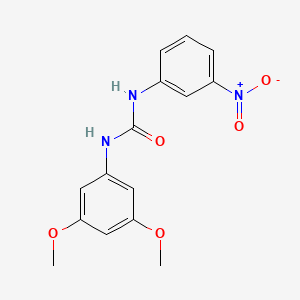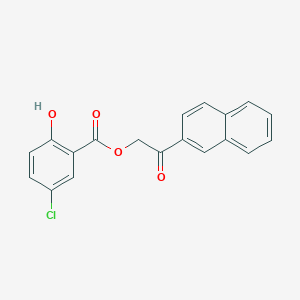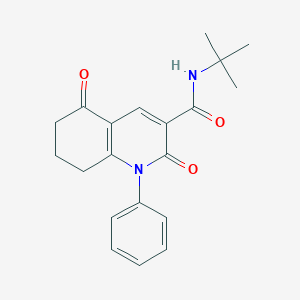
N-(3,5-dimethoxyphenyl)-N'-(3-nitrophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-dimethoxyphenyl)-N'-(3-nitrophenyl)urea, also known as DNP-PU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of urea and has been synthesized using different methods.
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxyphenyl)-N'-(3-nitrophenyl)urea involves the inhibition of enzymes, such as protein tyrosine phosphatase 1B, by binding to their active sites. This inhibition leads to the modulation of various cellular signaling pathways, resulting in the observed effects on cellular growth and metabolism.
Biochemical and Physiological Effects:
N-(3,5-dimethoxyphenyl)-N'-(3-nitrophenyl)urea has been shown to have several biochemical and physiological effects. Inhibition of protein tyrosine phosphatase 1B by N-(3,5-dimethoxyphenyl)-N'-(3-nitrophenyl)urea has been found to improve glucose homeostasis in animal models of type 2 diabetes. Additionally, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Advantages and Limitations for Lab Experiments
N-(3,5-dimethoxyphenyl)-N'-(3-nitrophenyl)urea has several advantages for lab experiments, including its potency as an enzyme inhibitor and its potential applications in the treatment of type 2 diabetes and cancer. However, this compound also has limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy.
Future Directions
N-(3,5-dimethoxyphenyl)-N'-(3-nitrophenyl)urea has several potential future directions for scientific research. One direction is the development of more potent and selective inhibitors of protein tyrosine phosphatase 1B for the treatment of type 2 diabetes. Another direction is the investigation of the anticancer potential of N-(3,5-dimethoxyphenyl)-N'-(3-nitrophenyl)urea in combination with other chemotherapeutic agents. Additionally, further studies are needed to determine the safety and efficacy of this compound for potential clinical applications.
Conclusion:
N-(3,5-dimethoxyphenyl)-N'-(3-nitrophenyl)urea is a chemical compound with significant potential for scientific research in various fields. This compound has been synthesized using different methods and has been found to be a potent inhibitor of several enzymes, with potential applications in the treatment of type 2 diabetes and cancer. Further studies are needed to determine the safety and efficacy of this compound for potential clinical applications.
Synthesis Methods
N-(3,5-dimethoxyphenyl)-N'-(3-nitrophenyl)urea can be synthesized using different methods. One of the methods involves the reaction of 3,5-dimethoxyaniline with 3-nitrobenzoyl chloride in the presence of a base, followed by the reaction with urea. Another method involves the reaction of 3,5-dimethoxyaniline with 3-nitrobenzoyl isocyanate in the presence of a base, followed by the reaction with urea.
Scientific Research Applications
N-(3,5-dimethoxyphenyl)-N'-(3-nitrophenyl)urea has been extensively studied for its potential applications in various fields of scientific research. This compound has been found to be a potent inhibitor of several enzymes, including protein tyrosine phosphatase 1B, which is a potential target for the treatment of type 2 diabetes. Additionally, N-(3,5-dimethoxyphenyl)-N'-(3-nitrophenyl)urea has been shown to inhibit the growth of cancer cells and has been proposed as a potential anticancer agent.
properties
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-(3-nitrophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O5/c1-22-13-7-11(8-14(9-13)23-2)17-15(19)16-10-4-3-5-12(6-10)18(20)21/h3-9H,1-2H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZUGYJJSQZAZIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methyl-2-oxo-9-phenyl-2H-furo[2,3-h]chromene-8-carboxylic acid](/img/structure/B5749123.png)
![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}benzamide](/img/structure/B5749134.png)
![4-nitro-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5749137.png)

![N-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)acetamide](/img/structure/B5749158.png)


![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(1-naphthyl)acetamide](/img/structure/B5749190.png)
![3-[(4-methylphenyl)amino]-1-(3-nitrophenyl)-1-propanone](/img/structure/B5749219.png)

![[(4-thiomorpholinylcarbonothioyl)thio]acetic acid](/img/structure/B5749239.png)

![N'-[1-(2,5-dimethyl-3-furyl)ethylidene]nicotinohydrazide](/img/structure/B5749250.png)